tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: Another carbamate with a pyrrolidine ring.
Uniqueness
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to the presence of both pyridine and pyrrolidine rings, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-12-6-7-13(16-10-12)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |
InChI Key |
DXQICIZBUSKLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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